molecular formula C6H5F3N2S B1388594 3-Amino-2-mercapto-5-(trifluoromethyl)pyridine CAS No. 89571-66-4

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine

Cat. No.: B1388594
CAS No.: 89571-66-4
M. Wt: 194.18 g/mol
InChI Key: DQBGYLJMPFLMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyridine ringThe presence of the trifluoromethyl group imparts unique physicochemical properties, making it a valuable building block in the synthesis of biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 3-Amino-2-mercapto-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and interact with enzyme active sites, makes it a potent inhibitor of various enzymes . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine stands out due to the presence of both amino and mercapto groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The trifluoromethyl group further contributes to its unique physicochemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBGYLJMPFLMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673516
Record name 3-Amino-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89571-66-4
Record name 3-Amino-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-mercapto-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-2-mercapto-5-(trifluoromethyl)pyridine
Reactant of Route 3
3-Amino-2-mercapto-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-Amino-2-mercapto-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-Amino-2-mercapto-5-(trifluoromethyl)pyridine
Reactant of Route 6
3-Amino-2-mercapto-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.